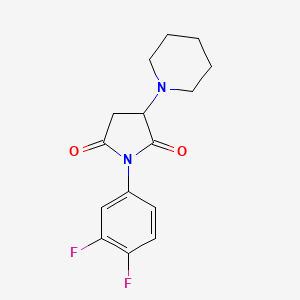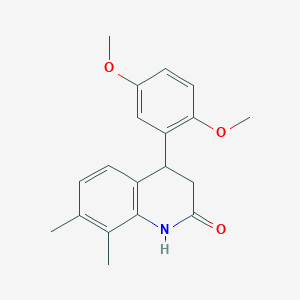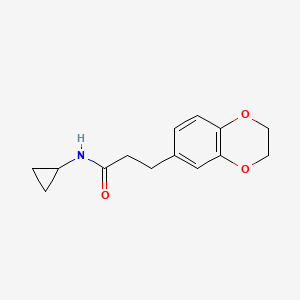![molecular formula C18H19ClN2O2S B4845288 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4845288.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by researchers at Sugen Inc. as a specific inhibitor of Src family kinases. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide involves the binding of the inhibitor to the ATP-binding site of Src family kinases, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and invasion. Moreover, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL.
Biochemical and Physiological Effects:
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been reported to inhibit the growth and metastasis of cancer cells, reduce the production of pro-inflammatory cytokines, and improve the cognitive function of mice with Alzheimer's disease. Moreover, it has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide in lab experiments include its high potency and selectivity, well-established synthesis method, and extensive characterization of its biochemical and physiological effects. Moreover, it has been widely used in various cell types and animal models, with reproducible results. However, there are also some limitations to its use, such as its potential off-target effects, toxicity at high concentrations, and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide, including the development of more potent and selective inhibitors of Src family kinases, the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases, and the exploration of its combination with other drugs for synergistic effects. Moreover, the elucidation of its molecular mechanism of action and the identification of its downstream targets could provide insights into the regulation of cell signaling and the development of new therapies.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide has been widely used in scientific research as a specific inhibitor of Src family kinases, which play important roles in cell signaling, proliferation, and survival. It has been shown to inhibit the activity of Src, Fyn, Lyn, Yes, and Lck kinases, with high potency and selectivity. Therefore, it has been used to investigate the functions of these kinases in various cellular processes, such as cell adhesion, migration, invasion, and angiogenesis.
properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-12-3-4-13(2)18(9-12)24(22,23)21-8-7-14-11-20-17-6-5-15(19)10-16(14)17/h3-6,9-11,20-21H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPWXVVFBXELMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4845210.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4845212.png)
![7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4845219.png)

![1-[5-fluoro-2-methyl-4-(4-pentanoyl-1-piperazinyl)phenyl]-1-propanone](/img/structure/B4845230.png)

![allyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4845241.png)
![6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4845253.png)


![dimethyl 5-[({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4845273.png)
![N-{5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4845275.png)
![ethyl 4-(cyclopropylmethyl)-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4845276.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4845299.png)